

Application Notes and Protocols: Celosin L in HepG2 Cell Line Studies

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Compound of Interest

Compound Name:	Celosin L
Cat. No.:	B13907558

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Introduction

Celosin L, a triterpenoid saponin isolated from *Celosia cristata*, has demonstrated notable hepatoprotective properties. Studies have shown its potential in mitigating N-acetyl-p-aminophenol (APAP)-induced hepatotoxicity in the human hepatocellular carcinoma cell line, HepG2^{[1][2][3][4]}. The HepG2 cell line is a widely utilized in vitro model for liver function, drug metabolism, and toxicity studies due to its differentiated hepatic functions. These application notes provide a comprehensive overview of the use of **Celosin L** in HepG2 cell studies, including detailed experimental protocols and data presentation. While the primary research indicates hepatoprotective effects, the specific quantitative data from the original study by Jiang Y, et al. is not publicly available. Therefore, the data presented in the tables are representative examples based on similar hepatoprotective studies.

Data Summary

The following tables summarize representative quantitative data on the effects of **Celosin L** on HepG2 cells.

Table 1: Cytotoxicity of **Celosin L** on HepG2 Cells

Celosin L Concentration (µM)	Cell Viability (%) (24h)	Cell Viability (%) (48h)
0 (Control)	100 ± 4.5	100 ± 5.2
1	98.2 ± 3.9	97.5 ± 4.8
10	95.6 ± 4.1	93.1 ± 5.5
25	92.3 ± 3.7	88.7 ± 4.9
50	88.1 ± 5.0	81.2 ± 6.1
100	82.5 ± 4.8	75.3 ± 5.8

Data are represented as mean ± standard deviation of three independent experiments.

Table 2: Hepatoprotective Effect of **Celosin L** against APAP-Induced Toxicity in HepG2 Cells

Treatment	Cell Viability (%)	Apoptosis Rate (%)	Caspase-3 Activity (Fold Change)
Control	100 ± 5.1	4.2 ± 1.1	1.0 ± 0.2
APAP (10 mM)	45.3 ± 6.2	35.8 ± 4.5	4.8 ± 0.7
Celosin L (25 µM) + APAP (10 mM)	68.7 ± 5.5	20.1 ± 3.2	2.5 ± 0.4
Celosin L (50 µM) + APAP (10 mM)	85.2 ± 4.9	12.5 ± 2.8	1.7 ± 0.3

Data are represented as mean ± standard deviation of three independent experiments.

Experimental Protocols

HepG2 Cell Culture and Maintenance

A standardized protocol for the culture of HepG2 cells is crucial for reproducibility.

Materials:

- HepG2 cell line (ATCC® HB-8065™)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 96-well and 6-well plates
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- For sub-culturing, aspirate the old medium and wash the cells with PBS.
- Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
- Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
- Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of **Celosin L** on the viability of HepG2 cells.

Materials:

- HepG2 cells
- **Celosin L** stock solution (in DMSO)
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Celosin L** in complete growth medium.
- Replace the medium in the wells with the medium containing different concentrations of **Celosin L** and incubate for 24 or 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated cells).

Hepatoprotective Activity Assay

This protocol assesses the ability of **Celosin L** to protect HepG2 cells from APAP-induced damage.

Materials:

- HepG2 cells
- **Celosin L** stock solution
- N-acetyl-p-aminophenol (APAP) solution
- Complete growth medium
- 96-well plates
- MTT assay reagents

Protocol:

- Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Celosin L** for 2 hours.
- Introduce 10 mM APAP to the wells (except for the control group) and co-incubate for 24 hours.
- Assess cell viability using the MTT assay as described above.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by APAP and the protective effect of **Celosin L**.

Materials:

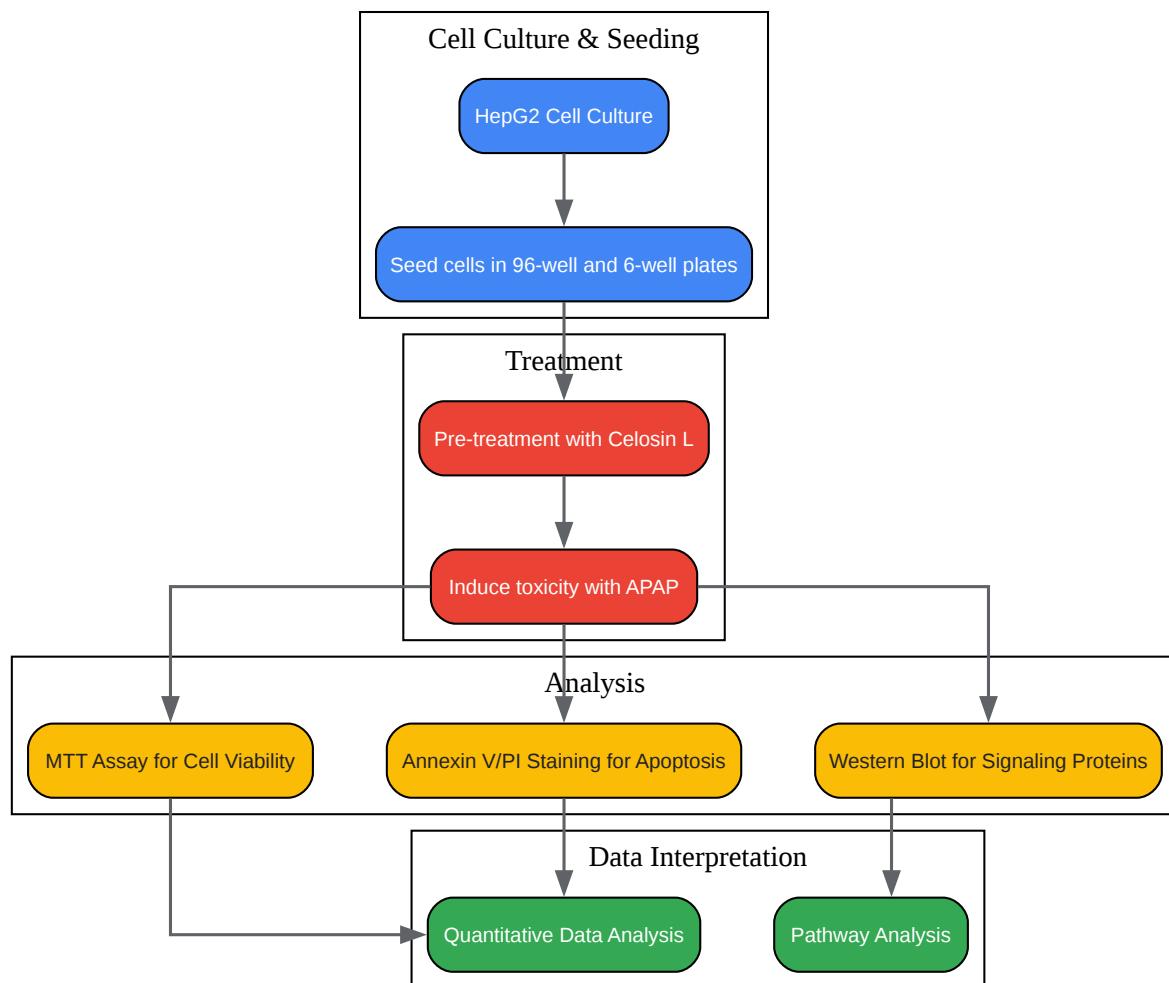
- HepG2 cells
- **Celosin L**

- APAP
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

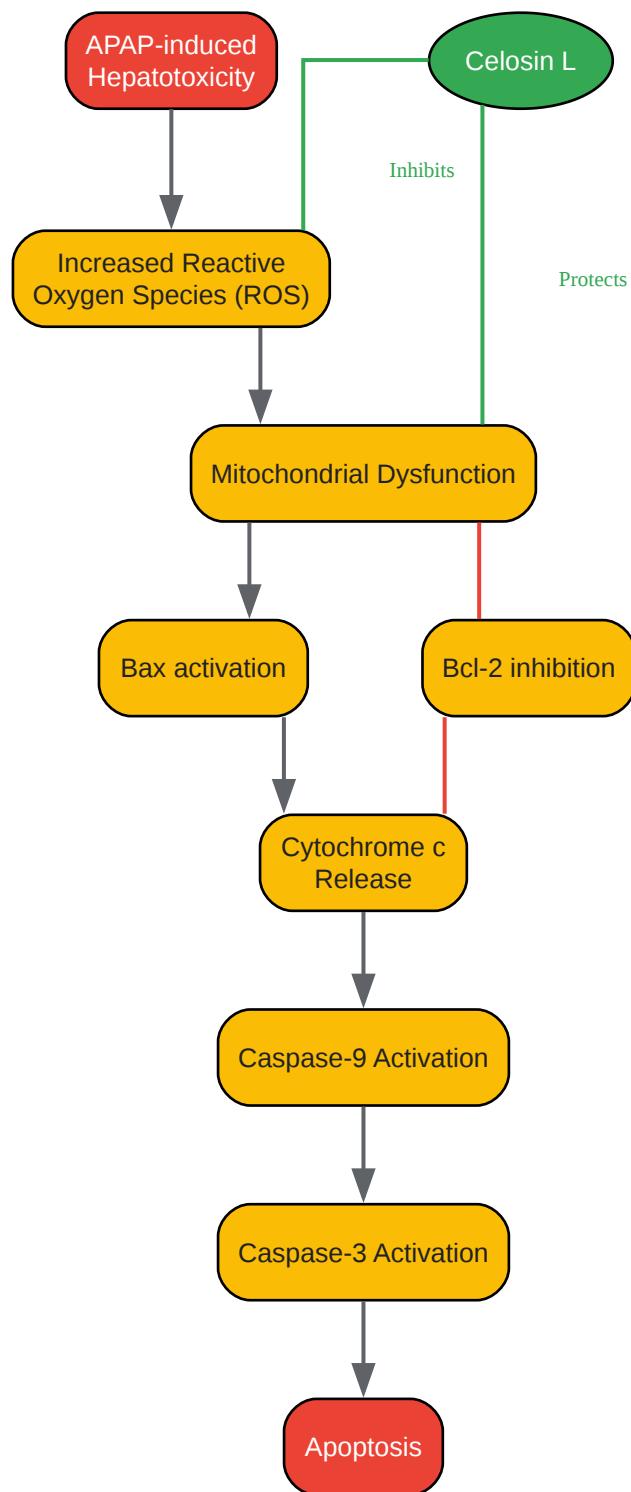
Protocol:

- Seed HepG2 cells in 6-well plates at a density of 2×10^5 cells/well and incubate for 24 hours.
- Treat the cells as described in the hepatoprotective activity assay.
- After treatment, harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 100 μ L of binding buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Add 400 μ L of binding buffer and analyze the cells immediately using a flow cytometer.

Visualizations

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Caption: Experimental workflow for assessing the hepatoprotective effects of **Celosin L**.



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Caption: Proposed mechanism of **Celosin L** in mitigating APAP-induced apoptosis.

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